molecular formula C11H20N2O4 B2696754 Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate CAS No. 1125674-18-1

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

Cat. No.: B2696754
CAS No.: 1125674-18-1
M. Wt: 244.291
InChI Key: KEOKNTUCMARFFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyacetyl group, and a piperazine ring. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Hydroxyacetyl Group: The hydroxyacetyl group is added through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of piperazine and tert-butyl chloroformate.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Purification of the final product through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acylating Agents: Acetyl chloride, acetic anhydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxy derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It is used in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is unique due to the presence of the hydroxyacetyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)9(15)8-14/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOKNTUCMARFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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